molecular formula C5H7NO2 B2820923 But-3-YN-1-YL carbamate CAS No. 159492-70-3

But-3-YN-1-YL carbamate

Cat. No.: B2820923
CAS No.: 159492-70-3
M. Wt: 113.116
InChI Key: DSBKZOWDJYPNQW-UHFFFAOYSA-N
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Description

But-3-YN-1-YL carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a but-3-yn-1-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-YN-1-YL carbamate can be achieved through several methods. One common approach involves the reaction of but-3-yn-1-ol with a carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product.

Another method involves the use of carbon dioxide and an amine in the presence of a catalyst. This method offers a more environmentally friendly approach as it avoids the use of phosgene, a highly toxic reagent. The reaction conditions typically involve the use of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of non-metallic regenerable reagents and CO2 capture agents can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

But-3-YN-1-YL carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield but-3-yn-1-one, while reduction can produce but-3-yn-1-amine.

Scientific Research Applications

But-3-YN-1-YL carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Iodopropynyl butylcarbamate: This compound is similar in structure but contains an iodine atom.

    tert-Butyl but-3-yn-1-ylcarbamate: This compound has a tert-butyl group instead of a but-3-yn-1-yl group.

Uniqueness

But-3-YN-1-YL carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbamate bonds makes it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

but-3-ynyl carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBKZOWDJYPNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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